molecular formula C10H12ClFN2O3 B1651569 (R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286208-10-3

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1651569
CAS No.: 1286208-10-3
M. Wt: 262.66
InChI Key: GZDMJISBKJVZFO-OGFXRTJISA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound is characterized by a distinct molecular architecture with the formula C₁₀H₁₂ClFN₂O₃ and a molecular weight of 262.67 g/mol. The compound features a pyrrolidine ring with an (R)-configured chiral center at the C3 position, to which a 2-fluoro-6-nitrophenoxy group is attached through an ether linkage.

The stereochemical configuration at the C3 position is critical to the compound's three-dimensional structure and properties. The R configuration indicates that the spatial arrangement follows specific Cahn-Ingold-Prelog priority rules, with the 2-fluoro-6-nitrophenoxy substituent oriented in a specific direction relative to the pyrrolidine ring.

The molecular architecture can be further described through its canonical SMILES notation: Cl.[O-]N+C1C=CC=C(F)C1O[C@H]1CNCC1, which encodes the complete structural information including the stereochemistry. The InChI representation (InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1) provides additional structural details, particularly regarding hydrogen atom positions and stereochemical configuration.

Table 1: Key Molecular Parameters of this compound

Parameter Value Source
Molecular Formula C₁₀H₁₂ClFN₂O₃
Molecular Weight 262.67 g/mol
IUPAC Name This compound
InChI Key GZDMJISBKJVZFO-OGFXRTJISA-N
Configuration R at C3 position

The pyrrolidine ring in this compound typically adopts an envelope conformation, similar to related pyrrolidine structures where one atom (often a carbon or nitrogen) deviates from the plane formed by the other four atoms. The 2-fluoro-6-nitrophenoxy group contributes significant electronic effects, with the electron-withdrawing nitro group polarizing the aromatic ring and the fluorine atom enhancing both stability and potential intermolecular interactions.

Bond distances within the pyrrolidine ring typically range from 1.47 to 1.54 Å for C-C bonds and approximately 1.47 Å for C-N bonds, although specific bond lengths for this exact compound would require detailed crystallographic analysis. The dihedral angle between the pyrrolidine ring and the aromatic ring in similar structures is often close to perpendicular, typically between 80-90°, which minimizes steric interactions and allows for optimal packing in the crystal structure.

Crystallographic Characterization via X-ray Diffraction Analysis

X-ray crystallography serves as the primary method for determining the precise atomic arrangement of compounds like this compound. This technique involves directing X-ray beams at a crystalline sample, causing diffraction patterns that reveal the electron density distribution within the crystal lattice.

The process of structural determination via X-ray diffraction begins with obtaining suitable single crystals, typically grown through methods such as slow evaporation from solution, vapor diffusion, or recrystallization. For compounds similar to this compound, crystals have been successfully obtained through slow evaporation from solvents like acetone or ethyl acetate.

Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray intensity data are collected at controlled temperatures (often around 293K or lower to reduce thermal motion). The diffraction patterns produced are then processed through computational methods to determine unit cell parameters, space group symmetry, and ultimately the three-dimensional atomic coordinates.

For pyrrolidine derivatives with similar structural features, crystallographic data typically reveal specific packing arrangements influenced by intermolecular forces such as hydrogen bonding, C-H···F interactions, and π-stacking interactions. These interactions collectively determine the macroscopic physical properties of the crystalline material.

Table 2: Typical Crystallographic Parameters for Similar Pyrrolidine Derivatives

Parameter Typical Values Notes
Crystal System Monoclinic or Orthorhombic Depends on specific compound
Space Group P2₁/c, P2₁2₁2₁ Common for chiral compounds
Unit Cell Dimensions a, b, c ≈ 7-15 Å Varies with compound
Bond Angles (C-N-C) 110-115° For pyrrolidine ring
Dihedral Angles 80-90° Between pyrrolidine and phenyl planes
R-factor 0.03-0.05 Measure of model quality

In the crystalline state, compounds like this compound typically form networks of intermolecular interactions. The nitro group often participates in hydrogen bonding with the protonated pyrrolidine nitrogen from adjacent molecules, while the fluorine atom can form weak hydrogen bonds with hydrogen atoms from neighboring molecules. These interactions create two-dimensional networks that further assemble into three-dimensional structures through additional interactions such as C-H···π contacts.

The crystallographic characterization would also reveal the precise conformation of the pyrrolidine ring, which typically adopts an envelope conformation with one atom (often the nitrogen) displaced from the plane formed by the other four atoms by approximately 0.6-0.7 Å. This conformation is energetically favorable and common among five-membered nitrogen heterocycles.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The enantiomeric counterpart of this compound is (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride, which possesses the opposite configuration at the C3 stereocenter. While these enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral environments, they differ significantly in their interactions with chiral environments, including biological systems and chiral chromatographic media.

Crystallographic studies of related compounds have demonstrated that enantiomers can exhibit different crystal packing arrangements despite their molecular mirror-image relationship. This phenomenon arises from the complex interplay of intermolecular forces during the crystallization process, which can lead to different space groups and unit cell parameters between enantiomeric forms.

The importance of stereochemistry in pyrrolidine derivatives has been well-documented, particularly in their biological activities. The three-dimensional spatial arrangement of substituents can lead to dramatically different binding profiles with biological targets due to the inherent chirality of most biological receptors and enzymes. In particular, the cis or trans orientation of substituents on the pyrrolidine ring significantly impacts molecular recognition processes.

Table 3: Comparative Analysis of R and S Enantiomers of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride

Property (R)-Enantiomer (S)-Enantiomer Reference
CAS Number 1286208-10-3 1286207-27-9
InChI Key GZDMJISBKJVZFO-OGFXRTJISA-N LOCGTHSXUAAHBI-QRPNPIFTSA-N
Optical Rotation Negative (-) Positive (+) Predicted based on similar compounds
Crystal Packing Specific to R-configuration Specific to S-configuration Based on similar structures
Configuration at C3 R S

Beyond the enantiomeric comparison, diastereomeric forms can arise through modifications at other positions in the molecule. For instance, variations in the substitution pattern on the phenoxy group, such as the position of the nitro group (2-fluoro-4-nitrophenoxy versus 2-fluoro-6-nitrophenoxy), create diastereomeric relationships when combined with the chiral center at C3.

Crystal structures of related compounds with different substitution patterns on the aromatic ring reveal how these structural variations affect the overall molecular conformation and crystal packing. For example, compounds with 2-fluoro-4-nitrophenyl substituents display different dihedral angles and hydrogen bonding patterns compared to their 2-fluoro-6-nitrophenyl counterparts.

The stereochemical analysis of pyrrolidine derivatives extends beyond single chiral centers to include the conformation of the five-membered ring itself. The pyrrolidine ring can undergo pseudorotation, a phenomenon that allows the ring to adopt different envelope conformations by moving the "flap" position around the ring. This conformational flexibility contributes to the compound's ability to adapt to different binding environments and influences crystal packing arrangements.

Properties

IUPAC Name

(3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMJISBKJVZFO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-10-3
Record name Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chiral Starting Material Adaptation

4-Amino-(R)-2-hydroxybutyric acid serves as the enantiomeric precursor. The synthesis involves:

  • Amine Protection : Carbamate formation using ethyl chloroformate.
  • Carboxylic Acid Reduction : Sodium borohydride reduces the acid to a primary alcohol.
  • Cyclization : Halogenation (e.g., PCl₃) activates the alcohol, followed by intramolecular amine attack to form the pyrrolidine ring.

Yield Optimization :

Step Reagents/Conditions Yield (%) Optical Purity (% ee)
Amine Protection Ethyl chloroformate, NaOH 92 >99
Reduction NaBH₄, MeOH, 0°C 85 >99
Cyclization PCl₃, THF, reflux 78 98

Phenoxy Group Introduction via Mitsunobu Reaction

The 2-fluoro-6-nitrophenoxy moiety is introduced using a Mitsunobu reaction, as demonstrated in for a chlorophenoxy analog:

Reaction Protocol

  • Substrates : (R)-3-hydroxypyrrolidine, 2-fluoro-6-nitrophenol.
  • Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF, 0°C → rt.
  • Workup : Hydrochloric acid (4M in dioxane) precipitates the hydrochloride salt.

Key Data :

Parameter Value Source
Yield 55–60%
Reaction Time 18–24 hrs
Optical Purity 98% ee

Regioselectivity Considerations

The nitro group’s meta-directing effect ensures substitution at the phenoxy’s 2- and 6-positions. Fluorine’s ortho/para-directing nature is suppressed under Mitsunobu conditions.

Alternative Routes: Nucleophilic Substitution

A two-step nucleophilic substitution avoids Mitsunobu’s stoichiometric reagents:

Halogenated Intermediate Synthesis

  • Pyrrolidine Activation : (R)-3-hydroxypyrrolidine is converted to its mesylate using methanesulfonyl chloride.
  • Phenoxide Displacement : 2-Fluoro-6-nitrophenol (K₂CO₃, DMF, 80°C).

Comparative Efficiency :

Method Yield (%) Purity (%) Cost (Relative)
Mitsunobu 55 98 High
Nucleophilic 65 95 Moderate

Hydrochloride Salt Formation

The free base is treated with HCl in dioxane or ethyl acetate, yielding the crystalline hydrochloride. Recrystallization from ethanol/ether enhances purity (>99.5%).

Analytical Data :

  • Melting Point : 214–216°C (decomp.).
  • ¹H NMR (D₂O): δ 4.46 (dd, J=8.4, 4.2 Hz, 1H), 3.78 (s, 3H), 3.17 (t, J=7.2 Hz, 2H).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent describes a continuous process using tert-butyl (3R)-protected intermediates, reducing reaction time by 40%:

  • Flow Rate : 10 mL/min.
  • Residence Time : 30 min.
  • Output : 1.2 kg/day (pilot scale).

Green Chemistry Metrics

Metric Mitsunobu Route Nucleophilic Route
PMI (Process Mass Intensity) 86 45
E-Factor 32 18

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 6-position of the phenoxy ring undergoes catalytic hydrogenation to form an amino derivative. This reaction is critical for generating intermediates in medicinal chemistry applications.

Reagents & Conditions :

  • Catalyst : 10% Pd/C (5% w/w)

  • Reducing Agent : H₂ (1 atm)

  • Solvent : Ethanol/water (9:1 v/v)

  • Temperature : 25°C

  • Time : 4–6 hours

Product :
(R)-3-(2-Fluoro-6-aminophenoxy)pyrrolidine hydrochloride
Yield : 85–92% (optimized conditions)

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 2-position participates in substitution reactions under basic conditions. The nitro group activates the aromatic ring, facilitating displacement by nucleophiles.

Reagents & Conditions :

  • Nucleophiles : Amines (e.g., piperidine), thiols

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 80–100°C

  • Time : 12–24 hours

Example Reaction :
(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride + Piperidine →
(R)-3-(2-Piperidino-6-nitrophenoxy)pyrrolidine hydrochloride

Yield : 70–78%

Reaction Optimization via Design of Experiments (DoE)

Key factors influencing reaction efficiency were systematically analyzed for nitro reduction and SₙAr reactions:

FactorRange InvestigatedOptimal Value (Reduction)Optimal Value (SₙAr)
Temperature30–70°C50°C80°C
Equivalents (Nucleophile/Reductant)2–108 eq H₂6 eq Piperidine
Residence Time0.5–3.5 minutes2 minutesN/A

Findings :

  • Reduction : Higher H₂ equivalents and moderate temperatures maximize yield while minimizing byproducts.

  • SₙAr : Elevated temperatures and excess nucleophile drive complete substitution .

Stereochemical Influence on Reactivity

The (R)-configuration of the pyrrolidine ring impacts reaction kinetics and product distribution:

  • Reduction : Enantiomeric excess (ee) remains >98% post-reduction due to minimal stereochemical interference.

  • SₙAr : Chiral retention is observed in 95% of cases, attributed to the rigid pyrrolidine scaffold .

Comparative Reactivity of Structural Analogs

The nitro and fluorine substituents differentiate this compound from similar derivatives:

CompoundKey Reactivity Difference
(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidineReduced SₙAr rates due to nitro position (4 vs. 6)
3-(4-Fluoro-2-nitrophenoxy)pyrrolidineHigher oxidation susceptibility at C4

Mechanistic Insights

  • Nitro Reduction : Proceeds via a heterogeneous catalytic mechanism, with H₂ adsorption on Pd followed by sequential electron transfer to the nitro group.

  • SₙAr : The nitro group withdraws electron density, polarizing the C–F bond and facilitating nucleophilic attack.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has the following characteristics:

  • Molecular Formula : C10_{10}H11_{11}FN2_2O3_3·HCl
  • Molecular Weight : 262.66 g/mol
  • CAS Number : 1286208-10-3

The compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group, which contributes to its unique reactivity and interaction profiles.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

  • Drug Development : It serves as a precursor in the synthesis of novel pharmacological agents, particularly those targeting specific biological pathways.
  • Biological Interactions : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor modulation.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block:

  • Synthesis of Complex Molecules : Its structural features allow it to be used in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals .

Biological Studies

Research has indicated that this compound may have implications in biological studies:

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity through binding to enzymes or receptors. This interaction can influence various biochemical pathways, making it valuable for investigating metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antagonist Development : Research has shown that derivatives of pyrrolidine compounds can serve as effective antagonists in various biological systems, indicating that this compound may also exhibit similar properties when explored further .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have demonstrated favorable absorption and distribution profiles, suggesting that this compound could be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of ®-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The (S)-enantiomer (CAS: 1286209-33-3) shares identical molecular connectivity but differs in stereochemistry. Key distinctions include:

  • Purity : The (S)-form is available at 99% purity (industrial grade), while the (R)-form is 95% pure (lab grade) .

Substituent Variation: Phenoxy vs. Amine Groups

A closely related analog, (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS: 1233859-97-6), replaces the phenoxy group with an amine. Differences include:

  • Reactivity : The amine group may confer greater nucleophilicity compared to the ether linkage, altering solubility and interaction profiles in synthetic pathways .

Fluorinated Pyrrolidine Derivatives

Simpler fluorinated pyrrolidine hydrochlorides exhibit structural similarities but lack the nitrophenoxy group:

Compound Name CAS Number Similarity Score Key Features
(R)-(-)-3-Fluoropyrrolidine Hydrochloride 869481-94-7 1.00 Basic fluorinated pyrrolidine; no aromatic substituents
3,3-Difluoropyrrolidine Hydrochloride 57395-89-8 0.86 Two fluorine atoms on C3; increased electronegativity
4-Fluoropiperidine Hydrochloride N/A 0.81 Piperidine ring; fluorine at C4

Research Findings and Functional Implications

  • Stereochemical Impact : Enantiomers like (R)- and (S)-forms may exhibit divergent pharmacokinetics. For example, the (R)-configuration could optimize binding to chiral targets in drug discovery .
  • Substituent Effects: The nitrophenoxy group in the target compound increases metabolic stability compared to amine-containing analogs, which may undergo faster enzymatic degradation .
  • Fluorine Contribution : Fluorine atoms improve lipid solubility and bioavailability, a trait shared across fluorinated pyrrolidines but modulated by additional substituents .

Biological Activity

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClFN2O3
  • Molecular Weight : Approximately 262.67 g/mol
  • Functional Groups : Contains a pyrrolidine ring with a 2-fluoro-6-nitrophenoxy substitution, which is significant for its biological interactions.

The presence of the fluorine and nitro groups can influence the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological processes.

The mechanism of action of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest it may modulate synaptic transmission, indicating potential applications in treating neurological disorders such as anxiety and depression .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains . The following table summarizes findings related to the antimicrobial efficacy of related compounds:

Compound NameMIC (μg/mL)Target Organism
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4Mycobacterium tuberculosis
4-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]8Staphylococcus aureus
7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl16Pseudomonas aeruginosa

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Neurological Implications

The compound's structural characteristics suggest it may interact with receptors involved in neurological functions. Studies have indicated that it could influence pathways related to mood regulation and cognitive function. However, comprehensive clinical trials are necessary to confirm these effects and establish safety profiles .

Case Studies

  • Antitubercular Activity : A study evaluated a series of compounds related to this compound for their antitubercular activity against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .
  • Safety Profile : In vitro assessments showed no significant cytotoxicity against Vero cell lines, suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride to ensure stability during experimental use?

  • Methodological Answer: Store the compound at 2–8°C in a dry environment, protected from moisture and light. Use airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid dust formation by handling in a fume hood with appropriate ventilation. Regularly monitor storage conditions using temperature logs and desiccant indicators .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer: Wear PPE (gloves, lab coat, safety goggles) and use a fume hood. Avoid inhalation of dust/aerosols; employ local exhaust ventilation. In case of skin contact, immediately rinse with water for 15 minutes. For eye exposure, flush with water and seek medical attention. Follow spill protocols: contain spills with absorbent materials, collect residues, and dispose as hazardous waste .

Q. How can the compound’s identity and purity be confirmed after synthesis or procurement?

  • Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : To assess purity and detect impurities.
  • 1H/13C NMR : To confirm molecular structure and check for residual solvents.
  • Elemental Analysis : To validate empirical formula (C10H12FN2O3·HCl).
  • Melting Point Determination : Compare observed values with literature data .

Advanced Research Questions

Q. What strategies can optimize enantiomeric purity during synthesis of the (R)-enantiomer?

  • Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance stereoselectivity.
  • Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid).
  • Kinetic Control : Adjust reaction temperature and solvent polarity to favor the (R)-enantiomer’s formation .

Q. How can researchers resolve contradictions in biological activity data observed across studies?

  • Methodological Answer:

  • Purity Verification : Re-analyze batches using chiral HPLC to rule out enantiomeric contamination.
  • Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) and analyze degradation products via LC-MS.
  • Assay Standardization : Use consistent cell lines, buffer conditions, and positive controls to minimize variability .

Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?

  • Methodological Answer:

  • XRPD (X-ray Powder Diffraction) : Identify crystalline polymorphs and assess batch-to-batch consistency (e.g., major peaks at 2θ = 12.5°, 18.3°, and 24.7°).
  • DSC (Differential Scanning Calorimetry) : Determine thermal behavior (e.g., melting endotherm at ~215°C).
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity under varying humidity .

Q. How does the (R)-stereochemistry influence the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer: The (R)-configuration directs spatial orientation in transition states, enhancing enantioselectivity in reactions like Michael additions or cross-couplings. Computational modeling (e.g., DFT calculations) can predict stereochemical outcomes by analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the compound and substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.